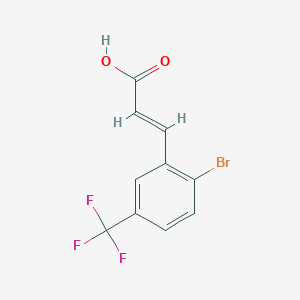

2-Bromo-5-(trifluoromethyl)cinnamic acid

Description

The study of cinnamic acid derivatives is a cornerstone of natural product chemistry and medicinal research, offering a rich field for the discovery of new therapeutic agents. The specific compound, 2-Bromo-5-(trifluoromethyl)cinnamic acid, represents a confluence of several key structural motifs that are of significant interest in contemporary drug discovery.

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a fundamental building block in the biosynthesis of numerous compounds. nih.gov Its structure, featuring a phenyl ring, a carboxylic acid group, and an alkene bridge, provides multiple points for chemical modification, making it an attractive scaffold for developing new bioactive molecules. nih.govresearchgate.net

Academic research has extensively explored the diverse pharmacological activities of cinnamic acid derivatives, which include antimicrobial, antioxidant, anticancer, and neuroprotective properties. nih.govnih.gov The biological efficacy of these derivatives is often dictated by the nature and position of substituents on the phenyl ring. nih.govresearchgate.net This has spurred considerable research into synthesizing novel analogues with enhanced potency and specificity for various biological targets. researchgate.netnih.gov

The introduction of halogen atoms, such as bromine, and trifluoromethyl (CF3) groups into aromatic systems is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. chemicalbook.com

The trifluoromethyl group, in particular, is highly valued in drug design. Its strong electron-withdrawing nature and metabolic stability can significantly enhance a drug's potency and pharmacokinetic profile. The CF3 group can also participate in specific interactions with biological targets, further contributing to its therapeutic efficacy.

Direct academic research focused exclusively on this compound is not extensively documented in publicly available literature. However, the presence of patents for the synthesis of its precursors, such as 2-bromo-5-fluorobenzotrifluoride, suggests industrial interest in compounds with this substitution pattern, likely as intermediates for more complex molecules. google.com The commercial availability of 2-Bromo-5-(trifluoromethyl)benzoic acid, a direct precursor, further indicates that the compound is accessible for research purposes. sigmaaldrich.com

The research landscape can therefore be considered nascent, with significant potential for exploration. The compound's structure invites investigation into its potential biological activities, drawing parallels with other halogenated and trifluoromethylated cinnamic acid derivatives that have shown promise in various therapeutic areas.

Future academic investigations into this compound would likely focus on several key areas. The primary objective would be to synthesize the compound and characterize its physicochemical properties. Following this, a comprehensive screening for biological activity would be a logical next step.

Given the known properties of its constituent parts, research could be directed towards its potential as an anticancer agent, an antimicrobial compound, or a modulator of specific enzyme systems. Structure-activity relationship (SAR) studies, where the bromo and trifluoromethyl groups are systematically moved to other positions on the cinnamic acid scaffold, would also be a valuable line of inquiry to understand the impact of this specific substitution pattern on its biological effects. The synthesis of a library of amides and esters from the carboxylic acid group would further expand the scope of potential new chemical entities for biological screening.

Data Tables

To provide a comparative context for the properties of this compound, the following tables detail the characteristics of related cinnamic acid derivatives.

Table 1: Physicochemical Properties of Selected Cinnamic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cinnamic Acid | C₉H₈O₂ | 148.16 | 133-136 |

| 2-Bromocinnamic acid | C₉H₇BrO₂ | 227.06 | 215-218 |

| 4-(Trifluoromethyl)cinnamic acid | C₁₀H₇F₃O₂ | 216.16 | 196-198 |

| 2-Bromo-5-fluorocinnamic acid | C₉H₆BrFO₂ | 245.05 | 188-192 |

| This compound | C₁₀H₆BrF₃O₂ | 295.05 | Not available |

Table 2: Related Precursors and their Chemical Identifiers

| Compound Name | CAS Number | Molecular Formula | Use |

| 2-Bromo-5-(trifluoromethyl)benzoic acid | 1483-56-3 | C₈H₄BrF₃O₂ | Precursor for synthesis |

| 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 | C₇H₃BrF₄ | Intermediate in chemical synthesis google.com |

| 2-Chloro-3-trifluoromethyl-5-nitropyridine | Not available | C₆H₂ClF₃N₂O₂ | Starting material for related heterocyclic synthesis google.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQZJAMAYAOTSG-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Bromo 5 Trifluoromethyl Cinnamic Acid

Established Synthetic Pathways Towards 2-Bromo-5-(trifluoromethyl)cinnamic acid

The most direct and established route to this compound involves the condensation of a substituted benzaldehyde (B42025) with a suitable active methylene (B1212753) compound. The Knoevenagel condensation is a primary example of such a transformation.

Precursor Synthesis and Functionalization Strategies

Another key reagent is malonic acid , which provides the two-carbon extension and the carboxylic acid functionality of the final cinnamic acid product. Malonic acid is a readily available and inexpensive bulk chemical.

Critical Reaction Steps and Reaction Condition Parameters

The central carbon-carbon bond-forming reaction is the Knoevenagel condensation between 2-bromo-5-(trifluoromethyl)benzaldehyde (B11636) and malonic acid. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine or its salt.

A common procedure involves heating the aromatic aldehyde and malonic acid in a solvent like pyridine (B92270), which also acts as a basic catalyst. The addition of a co-catalyst, such as piperidine, can accelerate the reaction. wikipedia.orgthepharmajournal.com The reaction proceeds through the formation of a carbanion from malonic acid, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the α,β-unsaturated carboxylic acid.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Outcome |

| 2-bromo-5-(trifluoromethyl)benzaldehyde | Malonic acid | Pyridine, Piperidine | Pyridine | Reflux | (E)-2-Bromo-5-(trifluoromethyl)cinnamic acid |

This interactive table summarizes the typical conditions for the Knoevenagel condensation to produce the target compound.

Challenges in Synthetic Efficiency and Purity Assessment

While the Knoevenagel condensation is a reliable method, challenges in synthetic efficiency and purity can arise. Side reactions, such as the self-condensation of the aldehyde, can occur, particularly under harsh basic conditions. The reaction often requires elevated temperatures and extended reaction times to achieve good conversion, which can lead to the formation of impurities.

Purification of the final product typically involves recrystallization from a suitable solvent system. The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Advanced and Novel Synthetic Approaches for this compound

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for the synthesis of cinnamic acid derivatives.

Chemo-selective Transformations and Catalyst Development

The Heck reaction presents an alternative pathway for the synthesis of cinnamic acid derivatives. thepharmajournal.com This palladium-catalyzed cross-coupling reaction would involve the reaction of an aryl halide, such as 1-bromo-2-iodo-4-(trifluoromethyl)benzene (B1521513) or a similar precursor, with an acrylic acid ester, followed by hydrolysis to the carboxylic acid. The development of highly active and stable palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, has expanded the scope and efficiency of the Heck reaction. thepharmajournal.com

Another advanced approach is the Wittig reaction, which involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with a phosphorus ylide derived from a bromoacetate. This method offers excellent control over the geometry of the resulting double bond.

Photocatalysis has also emerged as a powerful tool in organic synthesis. Visible-light-induced reactions can offer mild and selective pathways for C-C bond formation and functional group transformations, potentially applicable to the synthesis of complex cinnamic acid derivatives. acs.org

Integration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. nih.govjddhs.com This includes the use of less hazardous solvents, the development of recyclable catalysts, and the implementation of energy-efficient reaction conditions.

For the Knoevenagel condensation, the use of toxic and high-boiling point solvents like pyridine can be replaced with more environmentally benign alternatives, such as water or ionic liquids. thepharmajournal.com Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields in many condensation reactions. thepharmajournal.com Furthermore, the development of solid-supported catalysts allows for easier separation and recycling, reducing waste and cost.

Solvent-free reaction conditions, where the neat reactants are mixed with a solid catalyst, represent another green approach that minimizes solvent waste.

Considerations for Laboratory-Scale Synthesis and Potential Scale-Up for Research Purposes

For laboratory-scale synthesis of this compound, the Knoevenagel condensation is often the preferred method due to its milder reaction conditions and generally higher yields compared to the Perkin reaction. The typical starting material for this synthesis is 2-Bromo-5-(trifluoromethyl)benzaldehyde.

A common laboratory procedure involves the reaction of 2-Bromo-5-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, such as pyridine, often with a catalytic amount of piperidine. The reaction is typically carried out in a suitable solvent, like ethanol (B145695), and may require heating to drive the condensation and subsequent decarboxylation to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is usually isolated by acidification of the reaction mixture, which precipitates the cinnamic acid derivative. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the final product in high purity.

When considering the scale-up of this synthesis for research purposes, where larger quantities of the compound are required, several factors must be taken into account to ensure efficiency, safety, and reproducibility.

Key Considerations for Scale-Up:

Reagent Stoichiometry and Addition: Careful control of the molar ratios of the reactants is crucial. On a larger scale, exothermic reactions can become more difficult to manage. Therefore, the controlled, portion-wise or dropwise addition of reagents, particularly the base, may be necessary to maintain a safe and optimal reaction temperature.

Solvent Selection and Volume: The choice of solvent can impact reaction kinetics, solubility of intermediates and products, and ease of work-up. While ethanol is suitable for laboratory scale, alternative solvents with higher boiling points or better dissolution properties might be considered for larger batches. The volume of the solvent will also need to be optimized to ensure efficient stirring and heat transfer while minimizing waste.

Temperature Control: Maintaining a consistent and optimal reaction temperature is critical for maximizing yield and minimizing the formation of byproducts. For larger volumes, efficient heating and cooling systems are essential to manage the thermal profile of the reaction.

Purification Strategy: Recrystallization, while effective on a small scale, may become less practical for multi-gram or kilogram quantities. Alternative purification methods such as column chromatography or precipitation techniques may need to be developed and optimized for larger scale operations. The choice of solvent for these methods will also be a critical parameter.

Work-up Procedure: The isolation of the product on a larger scale requires careful planning. The volumes of aqueous solutions for washing and extraction will increase significantly, and appropriate equipment for handling and separating large liquid volumes will be necessary.

Route Optimization:

Optimization of the synthetic route for this compound often focuses on improving the yield, reducing reaction times, and simplifying the purification process. This can involve screening different bases, catalysts, and solvent systems. For instance, exploring the use of less hazardous bases than pyridine or investigating phase-transfer catalysts could lead to a more environmentally friendly and efficient process. Furthermore, detailed kinetic studies can help in understanding the reaction mechanism and identifying the rate-limiting steps, thereby providing insights for further optimization.

Below is a table summarizing the key parameters for the laboratory-scale synthesis and considerations for scaling up the production of this compound via the Knoevenagel condensation.

| Parameter | Laboratory-Scale Synthesis | Considerations for Scale-Up for Research Purposes |

| Starting Material | 2-Bromo-5-(trifluoromethyl)benzaldehyde, Malonic acid | Ensure consistent quality and purity of starting materials in larger quantities. |

| Base/Catalyst | Pyridine, Piperidine | Explore alternative, less hazardous, and more cost-effective bases. Optimize catalyst loading. |

| Solvent | Ethanol | Evaluate alternative solvents for improved solubility, reaction kinetics, and easier work-up on a larger scale. |

| Reaction Temperature | Reflux | Precise temperature control is critical to manage exotherms and ensure consistent product quality. |

| Reaction Time | Monitored by TLC | Optimize reaction time to maximize conversion and minimize byproduct formation. |

| Work-up | Acidification, Filtration | Develop efficient and safe procedures for handling large volumes of acidic and organic waste. |

| Purification | Recrystallization | Investigate and optimize alternative purification methods like column chromatography or precipitation. |

Derivatization and Analog Development of 2 Bromo 5 Trifluoromethyl Cinnamic Acid

Strategic Modifications of the 2-Bromo-5-(trifluoromethyl)cinnamic acid Core Structure

The structure of this compound offers multiple sites for chemical modification. medcraveonline.comnih.gov These include the carboxylic acid group, the substituted aromatic ring, and the exocyclic double bond, each providing a handle for introducing new functional groups and structural motifs.

The carboxylic acid group is a primary site for derivatization, commonly through esterification and amidation reactions, to enhance properties such as lipophilicity and metabolic stability. medcraveonline.comnih.gov

Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. sapub.orgresearchgate.netresearchgate.net This method is versatile and can be used with a wide range of simple alcohols like ethanol (B145695), propanol, and butanol. sapub.org For more sensitive substrates or to achieve milder reaction conditions, enzymatic catalysis using lipases like Novozym 435 or Lipozyme TLIM presents a viable alternative. medcraveonline.comresearchgate.net These enzymatic methods often offer high yields and selectivity. medcraveonline.com

Amidation: The synthesis of amides from this compound can be accomplished by coupling the carboxylic acid with primary or secondary amines. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed to activate the carboxylic acid for amide bond formation. thieme-connect.de The use of additives like 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction rate and yield. thieme-connect.de Alternative methods include the conversion of the carboxylic acid to an acyl halide, which then readily reacts with an amine. organic-chemistry.org Palladium-catalyzed carbonylation of appropriate precursors also offers a route to certain amide structures. libretexts.orgnih.gov A facile and efficient methodology for the synthesis of cinnamides has also been achieved under metal- and additive-free conditions by the cross-coupling of cinnamic acids with tetraalkylthiuram disulfides. nih.gov

Table 1: Representative Esterification and Amidation Reactions for Cinnamic Acid Derivatives

| Reaction Type | Reagents and Conditions | Product Type | General Yields |

| Fischer Esterification | Alcohol (e.g., Ethanol, Butanol), H₂SO₄ (catalyst), Reflux | Cinnamate Esters | Moderate to High |

| Enzymatic Esterification | Alcohol, Lipase (e.g., Novozym 435), Organic Solvent | Cinnamate Esters | High |

| Carbodiimide Coupling | Amine (Primary or Secondary), EDC, DMAP, Anhydrous Solvent | Cinnamic Amides | High |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Amine | Cinnamic Amides | Good to Excellent |

| Metal-free Amidation | Tetraalkylthiuram Disulfides, 1,2-dichloroethane, 100 °C | Cinnamic Amides | Moderate to Good |

Note: This table presents generalized conditions for cinnamic acid derivatization. Specific conditions for this compound may require optimization.

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These transformations are instrumental in creating analogs with diverse electronic and steric properties.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govkaust.edu.saresearchgate.net This methodology is highly effective for introducing new aryl or alkyl groups at the 2-position of the cinnamic acid scaffold. A variety of palladium catalysts and ligands can be employed to optimize the reaction for different substrates. nih.gov

Heck Reaction: The Heck reaction provides a means to form a carbon-carbon bond between the aryl bromide and an alkene. nih.govorganic-chemistry.orgasianpubs.org This reaction is catalyzed by a palladium complex and typically requires a base. It offers a pathway to introduce vinyl groups or more complex unsaturated moieties.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.org It is a key method for synthesizing aniline (B41778) derivatives and other nitrogen-containing analogs. The choice of phosphine (B1218219) ligand is often critical for the success of this transformation. wikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromide Modification

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. / Base | Biaryl or Alkyl-Aryl Derivatives |

| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tol)₃ / Base | Aryl-Alkene Derivatives |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, etc. / Base | Aryl-Amine Derivatives |

Note: These are general conditions and their application to this compound would require specific experimental validation.

The alkene double bond in the cinnamic acid backbone is susceptible to various addition and oxidation reactions, allowing for further diversification of the molecular scaffold.

Dihydroxylation: The double bond can be converted to a vicinal diol through dihydroxylation. This is commonly achieved using reagents like osmium tetroxide (in catalytic amounts) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or under milder conditions with potassium permanganate (B83412) in a cold, basic solution.

Epoxidation: Epoxides can be formed across the double bond using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). These epoxides are versatile intermediates that can be opened by various nucleophiles to introduce a range of functional groups.

Reduction: The double bond can be selectively reduced to a single bond through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This would yield the corresponding 3-phenylpropanoic acid derivative.

Synthesis and Purification of this compound Analogs and Congeners

The synthesis of analogs of this compound generally follows the strategic modifications outlined above. For instance, the synthesis of an ester derivative would involve the esterification of the parent acid. sapub.orgresearchgate.netresearchgate.net Similarly, amide analogs are prepared via amidation reactions. thieme-connect.denih.gov The synthesis of analogs with modifications on the aromatic ring would typically start with the parent acid and employ a suitable palladium-catalyzed cross-coupling reaction. nih.govorganic-chemistry.orgwikipedia.org

Purification of the synthesized analogs is crucial to obtain materials of high purity for subsequent characterization and evaluation. A common and effective method for the purification of cinnamic acid derivatives is column chromatography. sapub.orgresearchgate.netresearchgate.net The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents like ethyl acetate (B1210297) and hexanes) is optimized to achieve efficient separation of the desired product from unreacted starting materials and byproducts. thieme-connect.de Recrystallization can also be a powerful purification technique for solid derivatives.

Methodologies for Structural Elucidation and Characterization of Derivatives

The unambiguous determination of the structure of newly synthesized derivatives of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. rsc.org

¹H NMR provides information on the number and connectivity of protons in the molecule. For a typical derivative, one would expect to see signals corresponding to the aromatic protons, the vinylic protons of the cinnamic double bond, and any new protons introduced during the derivatization (e.g., from an ester alkyl group or an amide substituent). The coupling constants between the vinylic protons can confirm the trans stereochemistry of the double bond.

¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons (including the carbon attached to the trifluoromethyl group), and the vinylic carbons are characteristic. ¹⁹F NMR can also be used to confirm the presence and environment of the trifluoromethyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For example, the stretching vibration of the carbonyl group (C=O) in the carboxylic acid, ester, or amide will appear at a characteristic frequency. The presence of N-H stretching in amides and O-H stretching in carboxylic acids can also be confirmed.

Table 3: Key Spectroscopic Data for Characterization of Cinnamic Acid Derivatives

| Technique | Key Information Provided |

| ¹H NMR | Proton environment, connectivity, stereochemistry of the double bond. |

| ¹³C NMR | Carbon framework, presence of key carbon atoms (carbonyl, aromatic, vinylic). |

| ¹⁹F NMR | Confirmation and environment of the trifluoromethyl group. |

| HRMS | Exact mass and elemental composition. |

| IR Spectroscopy | Presence of key functional groups (C=O, N-H, O-H). |

Theoretical and Computational Investigations of 2 Bromo 5 Trifluoromethyl Cinnamic Acid

Quantum Chemical Calculations and Molecular Modeling of 2-Bromo-5-(trifluoromethyl)cinnamic acid

Quantum chemical calculations are fundamental to understanding the electronic and structural properties of a molecule. These calculations, often employing Density Functional Theory (DFT), can elucidate the distribution of electrons, the energies of molecular orbitals, and the preferred three-dimensional arrangements of the atoms.

The electronic character of this compound is significantly influenced by its substituent groups. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, while the bromo group (-Br) also acts as an electron-withdrawing group, albeit to a lesser extent. These groups modulate the electron density of the aromatic ring and the cinnamic acid backbone.

A study on the related compound, trans-4-(trifluoromethyl)cinnamic acid, using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, provides a model for understanding these effects. niscpr.res.inniscpr.res.in The presence of the -CF3 group was found to disturb the π-electrons of the molecule. niscpr.res.inniscpr.res.in For this compound, a similar delocalization of π-electrons across the molecule is expected, extending from the phenyl ring to the carboxylic acid group through the propenoic acid linker.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. In analogous cinnamic acid derivatives, the HOMO is typically localized on the phenyl ring and the C=C double bond, which are electron-rich regions, while the LUMO is often distributed over the electron-withdrawing groups and the carboxylic acid moiety. Natural Bond Orbital (NBO) analysis of similar molecules has revealed hyper-conjugative interactions that contribute to the stability of the molecule. niscpr.res.inniscpr.res.in

Table 1: Illustrative Frontier Molecular Orbital Energies for a Structurally Similar Cinnamic Acid Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -7.0 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.5 |

Note: The data in this table is representative and based on calculations for analogous trifluoromethyl-substituted cinnamic acid derivatives. The exact values for this compound may vary.

The flexibility of the cinnamic acid scaffold is primarily due to the rotation around the single bonds in the propenoic acid side chain. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) and the energy barriers between them. For cinnamic acids, the trans (or E) isomer, where the phenyl and carboxyl groups are on opposite sides of the C=C double bond, is generally more stable than the cis (or Z) isomer due to reduced steric hindrance.

A detailed conformational analysis of 3,5-bis(trifluoromethyl)hydrocinnamic acid, a related compound, revealed that the propanoic acid side chain adopts a bent conformation. mdpi.com For this compound, the rotational barriers around the Cα-Cβ and C-O bonds of the carboxylic acid group would define the conformational landscape. The most stable conformer would likely be planar to maximize π-conjugation, with the carboxylic acid group potentially forming an intramolecular hydrogen bond with the bromine atom, or intermolecular hydrogen-bonded dimers in the solid state. mdpi.com The energetic profile would show the relative energies of different conformers and the transition states connecting them.

Molecular Docking and Dynamics Simulations of this compound with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This is followed by molecular dynamics simulations to assess the stability of the ligand-receptor complex over time.

Cinnamic acid and its derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, cancer, and microbial infections. ajpp.innih.govalquds.edunih.gov For instance, molecular docking studies on hydroxyl cinnamic acids have shown interactions with protease-activated inhibitor receptors. ajpp.in In another study, a bromo-fluoro-substituted α,β-unsaturated carbonyl compound, structurally related to our target molecule, was docked against several bacterial enzymes, including dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). nih.govnih.gov

For this compound, potential macromolecular targets could include cyclooxygenase (COX) enzymes, given the known anti-inflammatory properties of some cinnamic acid derivatives, or kinase domains, which are often targeted in cancer therapy. alquds.edu The binding site prediction would involve identifying cavities on the surface of these proteins that can accommodate the ligand. The bromo and trifluoromethyl groups would be expected to favor interactions with hydrophobic pockets, while the carboxylic acid group could form hydrogen bonds and salt bridges with polar or charged amino acid residues.

The binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the receptor. A more negative binding energy indicates a stronger interaction. For example, the docking of trans-4-(trifluoromethyl)cinnamic acid with histone deacetylase 8 (HDAC8) showed a binding energy of -6.10 kcal/mol. niscpr.res.inniscpr.res.in Another related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, exhibited binding energies of -7.07 kcal/mol and -7.05 kcal/mol with DHFR and DHSS, respectively. nih.govnih.gov

The binding mode analysis details the specific interactions that stabilize the ligand-receptor complex. For this compound, this would likely involve:

Hydrogen bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine, Lysine, or Histidine.

Hydrophobic interactions: The phenyl ring and the trifluoromethyl group would likely engage in hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

Halogen bonds: The bromine atom could participate in halogen bonding, a non-covalent interaction with a nucleophilic atom (e.g., a backbone carbonyl oxygen).

π-π stacking: The aromatic ring could stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 2: Illustrative Binding Affinity Data for a Structurally Similar Cinnamic Acid Derivative with Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Dihydrofolate Reductase (DHFR) | 1DDS | -7.07 |

| Dehydrosqualene Synthase (DHSS) | 1W6K | -7.05 |

| Histone Deacetylase 8 (HDAC8) | 1T69 | -6.10 |

Note: The data in this table is for analogous trifluoromethyl and bromo-substituted cinnamic acid derivatives and is for illustrative purposes. niscpr.res.inniscpr.res.innih.govnih.gov The actual binding affinities for this compound would depend on the specific target.

In Silico Pharmacokinetic and Toxicological Predictions for this compound and its Derivatives

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug development to assess the drug-likeness of a compound.

Computational models can predict a range of pharmacokinetic properties. For a molecule like this compound, predictions would likely be based on its physicochemical properties such as molecular weight, lipophilicity (LogP), and polar surface area. Based on studies of similar compounds, it is expected to have good oral bioavailability. nih.govnih.gov The presence of the trifluoromethyl group may enhance its metabolic stability and ability to cross cell membranes. However, extensive binding to plasma proteins like human serum albumin could limit its free concentration in the blood. nih.gov

Toxicological predictions involve identifying potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity. The presence of a bromine atom and a trifluoromethyl group might raise concerns for potential toxicity, and computational models can predict the likelihood of such effects. For instance, in silico tools can screen for structural alerts that are associated with toxicity. It is important to note that these are predictive models and any potential liabilities would need to be confirmed by experimental assays.

Table 3: Predicted ADMET Properties for a Hypothetical Cinnamic Acid Derivative

| Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low to Moderate |

| CYP2D6 Inhibition | Likely Inhibitor |

| AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low Risk |

Note: This table presents hypothetical ADMET predictions for a molecule with similar features to this compound. These are illustrative and not definitive for the compound .

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies are instrumental in predicting their potential biological efficacy and in guiding the synthesis of new derivatives with enhanced activities. These activities can span a wide range of applications, including therapeutic agents and agrochemicals.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of a lead compound, such as this compound, and observing the corresponding changes in biological activity, a predictive model can be developed.

A typical QSAR study for analogs of this compound would involve the following steps:

Data Set Selection: A series of analogs of this compound would be synthesized with variations at different positions of the molecule. The biological activity of these compounds, for instance, their inhibitory concentration (IC50) against a particular enzyme or their minimum inhibitory concentration (MIC) against a microbial strain, would be experimentally determined.

Descriptor Calculation: A wide array of molecular descriptors for each analog would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including:

Electronic Properties: Such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical as electronic interactions often govern the binding of a molecule to its biological target. alquds.edu

Steric Properties: Including molecular volume, surface area, and specific conformational descriptors. The size and shape of a molecule are crucial for it to fit into the active site of a receptor or enzyme.

Hydrophobicity: Often represented by the partition coefficient (logP), which measures a compound's solubility in a nonpolar solvent versus a polar one. Lipophilicity is a key factor in a molecule's ability to cross biological membranes. mdpi.com

Topological Indices: These are numerical descriptors that characterize the bonding arrangement and connectivity of atoms within a molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are employed to build a mathematical equation that relates the calculated descriptors (independent variables) to the observed biological activity (dependent variable).

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, a hypothetical QSAR study on a series of this compound analogs might investigate their potential as antimicrobial agents. The study would aim to understand how different substituents on the phenyl ring or modifications to the acrylic acid side chain affect their antimicrobial potency.

Hypothetical Data for a QSAR Study of this compound Analogs as Antimicrobial Agents

| Compound ID | R1-Substituent | R2-Substituent | LogP | Electronic Descriptor (HOMO Energy) | Steric Descriptor (Molecular Volume) | Biological Activity (MIC in µM) |

| 1 | H | H | 4.2 | -0.25 | 250 | 50 |

| 2 | 4-Cl | H | 4.8 | -0.28 | 265 | 35 |

| 3 | 4-F | H | 4.3 | -0.26 | 255 | 45 |

| 4 | 4-CH3 | H | 4.6 | -0.23 | 260 | 40 |

| 5 | H | CH3 | 4.5 | -0.25 | 265 | 55 |

| 6 | H | C2H5 | 4.9 | -0.25 | 280 | 60 |

The resulting QSAR equation might look something like this:

log(1/MIC) = 0.5 * LogP - 2.1 * HOMO Energy + 0.01 * Molecular Volume + constant

This equation would suggest that higher lipophilicity (LogP) and a higher HOMO energy contribute positively to the antimicrobial activity, while a larger molecular volume might have a smaller positive impact. Such a model would be invaluable for the rational design of new, more potent analogs of this compound for a specific biological application.

Research on various substituted cinnamic acids has demonstrated the importance of the nature and position of substituents on the aromatic ring in determining their biological activities, including herbicidal and acetylcholinesterase inhibitory effects. acs.orgnih.govacs.orgnih.gov For example, studies have shown that the presence of halogen atoms can significantly influence the biological activity of cinnamic acid derivatives. nih.govnih.gov Therefore, a QSAR study on this compound analogs would likely reveal important insights into the role of the bromo and trifluoromethyl groups in their biological profiles.

In Vitro Biological Activity Spectrum of 2 Bromo 5 Trifluoromethyl Cinnamic Acid

Investigation of Antimicrobial Potency Against Specific Microbial Strains (in vitro)

There is no specific data available in published scientific literature regarding the in vitro antimicrobial activity of 2-Bromo-5-(trifluoromethyl)cinnamic acid against specific microbial strains. While studies on other cinnamic acid derivatives have shown activity against a range of bacteria and fungi, these findings cannot be directly extrapolated to the title compound. mdpi.comnih.govijpbp.com

Other Reported Biological Activities in Cellular or Enzymatic Assays (e.g., antioxidant capacity, enzyme inhibition)

Similarly, there is a lack of published research on other in vitro biological activities of this compound. Reports on the antioxidant capacity or enzyme inhibition potential of various other cinnamic acid derivatives exist, often linking these effects to the substitution pattern on the aromatic ring. nih.govsemanticscholar.org For instance, the presence of hydroxyl and methoxy (B1213986) groups is often correlated with antioxidant activity. nih.gov However, no such experimental data has been reported for this compound.

Mechanistic Elucidation of the Biological Actions of 2 Bromo 5 Trifluoromethyl Cinnamic Acid

Identification of Molecular Targets and Signaling Pathways

Information regarding the specific molecular targets and signaling pathways directly modulated by 2-Bromo-5-(trifluoromethyl)cinnamic acid is currently not documented in peer-reviewed research. The following sub-sections, which are critical for elucidating its mechanism of action, remain uninvestigated.

Receptor Binding Studies and Ligand-Target Engagement (in vitro)

There are no available studies that have performed receptor binding assays or ligand-target engagement experiments to identify the specific protein receptors with which this compound may interact.

Enzyme Kinetics and Inhibition Mechanism Studies (in vitro)

Detailed in vitro studies on the enzyme kinetics and inhibition mechanisms of this compound have not been published. It is therefore unknown if it acts as an inhibitor, activator, or substrate for any specific enzymes.

Transcriptomic Analysis of Gene Expression Modulation in Cell Lines

No transcriptomic data, such as that from microarray or RNA-sequencing analyses, is available for cell lines treated with this compound. Such studies would be necessary to understand how it may alter gene expression profiles.

Proteomic Profiling of Protein Expression and Post-translational Modifications in Cell Lines

Similarly, there is a lack of proteomic research to indicate how this compound might alter protein expression levels or induce post-translational modifications in cellular models.

Intracellular Signaling Cascades Influenced by this compound

Without foundational data on its molecular targets, the effects of this compound on downstream intracellular signaling cascades remain entirely speculative.

Regulation of Transcription Factor Activation and Nuclear Translocation

The direct regulatory effects of this compound on the activation and nuclear translocation of specific transcription factors have not been extensively characterized in publicly available scientific literature. However, research on closely related derivatives offers some insight into the potential mechanisms of this class of compounds.

A study investigating a series of novel ring-substituted N-arylcinnamanilides explored their anti-inflammatory potential by assessing the modulation of the transcription factor NF-κB. mdpi.com One of the compounds in this series, (2E)-N-[2-bromo-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (referred to as compound 13 in the study), incorporates the 2-bromo-5-(trifluoromethyl)phenyl moiety. The study revealed that this particular derivative had an insignificant effect on attenuating the lipopolysaccharide-induced activation of NF-κB in THP1-Blue™ NF-κB cells. mdpi.com This finding was noted as surprising, especially when compared to a chlorinated analogue that demonstrated promising anti-inflammatory activity. mdpi.com

While this study was not conducted on this compound itself, the data on its N-arylcinnamanilide derivative suggests that the presence and position of the bromo and trifluoromethyl substituents on the phenyl ring are critical determinants of the molecule's ability to modulate NF-κB signaling. Cinnamic acid and its derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects, which are often mediated through the regulation of transcription factors. nih.govresearchgate.net For instance, some cinnamic acid derivatives have been shown to impact pro-inflammatory cytokines, which are regulated by transcription factors like NF-κB. researchgate.net

Further research is required to elucidate the specific effects of this compound on the activation and nuclear translocation of various transcription factors and to understand the precise molecular mechanisms underpinning its biological activities.

Structure-Mechanism Relationship Studies for this compound and its Active Derivatives

The relationship between the chemical structure of this compound and its biological mechanism is an area that warrants more detailed investigation. The specific placement of a bromine atom at the 2-position and a trifluoromethyl group at the 5-position of the cinnamic acid backbone is expected to significantly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The nature of substituents on the phenyl ring of cinnamic acid derivatives is known to play a crucial role in their biological efficacy. nih.gov The strong electron-withdrawing nature of both the bromine atom and the trifluoromethyl group in this compound likely modulates its reactivity and potential to interact with cellular macromolecules.

In the aforementioned study on N-arylcinnamanilides, the derivative containing the 2-bromo-5-(trifluoromethyl)phenyl group (compound 13) was found to have insignificant anti-inflammatory activity in the context of NF-κB modulation. mdpi.com This contrasts with other substituted analogues in the same study that did show activity, highlighting the sensitivity of the structure-activity relationship. The study authors noted that the substitution at the ortho and meta positions of the anilide ring with lipophilic and bulky groups was generally preferred for anti-inflammatory potential. mdpi.com

The general class of cinnamic acid derivatives has been explored for various therapeutic applications, with their activity being intrinsically linked to the interaction between their structure and their molecular target. researchgate.net For example, studies on other cinnamic acid derivatives have shown that they can induce apoptosis in cancer cells, and this activity is dependent on the specific substitutions on the aromatic ring. nih.govnih.gov

The table below summarizes the findings for a selection of N-arylcinnamanilides from the study, which helps to contextualize the structure-activity relationship for this class of compounds.

| Compound ID (in study) | R-group on Anilide Ring | Effect on NF-κB Activation |

| 2 | 2,4,6-F | Significant increase |

| 4 | 2,4-Cl | Significant increase |

| 5 | 2,4,5-Cl | Significant increase |

| 10 | 3-F-4-CF3 | Significant increase |

| 13 | 2-Br-5-CF3 | Insignificant |

Data sourced from a study on the biological activities of novel N-arylcinnamanilides. mdpi.com

This data underscores that subtle changes in the substitution pattern on the phenyl ring can lead to vastly different biological outcomes, in this case, shifting from an increase in NF-κB activity to an insignificant effect. Further studies focusing specifically on this compound and its direct derivatives are necessary to fully delineate its structure-mechanism relationships.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Bromo 5 Trifluoromethyl Cinnamic Acid Derivatives

Influence of Aromatic Substituents on Biological Potency and Selectivity

The biological activity of cinnamic acid derivatives is profoundly influenced by the nature, position, and number of substituents on the aromatic phenyl ring. nih.gov Research has consistently shown that modifying these substituents can dramatically alter a compound's potency and its selectivity for specific biological targets. nih.gov

For instance, studies on various cinnamic acid analogs have demonstrated that the position of halogen substituents is critical. In a series of cholinesterase inhibitors, compounds with a para-substituted fluorine or chlorine atom showed potent activity against acetylcholinesterase (AChE) but poor activity against butyrylcholinesterase (BChE). Conversely, ortho-substituted analogs tended to have the opposite selectivity profile. This highlights how positional isomerism directly impacts target selectivity.

The electronic properties of substituents are also a key determinant of activity. The introduction of strong electron-withdrawing groups, such as a nitro group (-NO2), has been shown to significantly improve the activity of some cinnamic acid esters. lookchem.com In the case of 2-Bromo-5-(trifluoromethyl)cinnamic acid, both the bromine atom and the trifluoromethyl group are electron-withdrawing, which would be expected to significantly alter the electronic distribution of the phenyl ring and influence its interactions with biological targets.

The following table summarizes general SAR findings for aromatic ring substitutions on the cinnamic acid scaffold, providing a framework for understanding the potential effects of substituents on derivatives of this compound.

| Substituent | Position | Observed Effect on Biological Activity | Reference |

| Halogens (Cl, F) | Para | Enhanced antibacterial and AChE inhibitory activity. | nih.gov |

| Halogens (Cl, F) | Ortho | Can decrease antibacterial activity compared to para-isomers. | nih.gov |

| Electron-withdrawing (e.g., -NO2) | Ortho, Meta | Can significantly improve acaricidal activity. | lookchem.com |

| Electron-donating (e.g., -OH, -OCH3) | Para | Can enhance insulin-releasing and antioxidant activity. | researchgate.net |

| Multiple Methoxy (B1213986) (-OCH3) groups | N/A | Increased lipophilicity but negatively affected antimicrobial activity in one study. |

This table is generated based on general findings for cinnamic acid derivatives and provides a predictive framework for the title compound.

Impact of Modifications to the Cinnamic Acid Moiety on Biological Activity

The cinnamic acid scaffold is characterized by its acrylic acid functional group and the alkene double bond, both of which are amenable to chemical modification. nih.gov Alterations to this part of the molecule, particularly the carboxylic acid group, can have a substantial impact on biological activity and pharmacokinetic properties. nih.govnih.gov

The carboxylic acid is a key interaction point, often acting as a hydrogen bond donor and acceptor. However, its acidic nature can limit membrane permeability and lead to metabolic instability. To address this, medicinal chemists often replace the carboxylic acid with bioisosteres—functional groups that possess similar steric and electronic properties but have improved physicochemical characteristics. Common bioisosteres for carboxylic acids include:

Tetrazoles: These are acidic and can mimic the charge distribution of a carboxylate group.

Hydroxamic acids: These can also act as key binding elements.

Sulfonamides: These groups can also form crucial hydrogen bond interactions.

Furthermore, converting the carboxylic acid to an ester or an amide is a common derivatization strategy. Studies have shown that cinnamic esters and amides can exhibit enhanced antimicrobial or antifungal activity compared to their parent carboxylic acids. nih.govnih.gov The nature of the alcohol or amine used for this conversion also plays a role; for example, increasing the carbon chain length in the ester moiety can modulate activity. nih.gov

The table below outlines the effects of modifying the cinnamic acid moiety.

| Modification | Resulting Functional Group | General Impact on Activity/Properties | Reference |

| Esterification | Ester | Often increases lipophilicity; can enhance antifungal and acaricidal activity. | nih.govnih.govresearchgate.net |

| Amidation | Amide | Can increase antimicrobial activity; activity depends on the N-substituent. | nih.govnih.gov |

| Reduction of Carboxylic Acid | Alcohol (Cinnamyl alcohol) | Activity profile is altered; may decrease antibacterial potency compared to the corresponding aldehyde. | nih.gov |

| Oxidation of Alkene | Aldehyde (Cinnamaldehyde) | Can possess greater antibacterial potential than the corresponding acid or alcohol. | nih.gov |

| Bioisosteric Replacement | Tetrazole, Hydroxamic Acid, etc. | Aims to improve pharmacokinetic properties while retaining biological activity. |

This table illustrates common modifications and their observed outcomes in the broader class of cinnamic acid derivatives.

Role of Halogenation (Bromine) and the Trifluoromethyl Group in Molecular Recognition and Activity

The specific combination of a bromine atom at the 2-position and a trifluoromethyl group at the 5-position is a deliberate design choice aimed at conferring unique properties to the cinnamic acid scaffold.

The Role of Bromine: The introduction of a bromine atom ("bromination") is a well-established strategy in drug design. ump.edu.pl Bromine is a lipophilic atom that can enhance a molecule's ability to cross biological membranes. More significantly, it can participate in a highly directional, non-covalent interaction known as a halogen bond . This occurs due to an electron-deficient region on the halogen atom, called a sigma-hole, which can act as a Lewis acid and interact favorably with electron-rich atoms like oxygen or nitrogen in a receptor's binding site. ump.edu.pl This specific interaction can significantly increase binding affinity and selectivity for the target protein.

The Role of the Trifluoromethyl (CF3) Group: The trifluoromethyl (CF3) group is one of the most valuable substituents in medicinal chemistry. scilit.combohrium.commdpi.com Its key properties include:

High Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic breakdown by enzymes, which can increase the drug's half-life. mdpi.com

Strong Electron-Withdrawing Nature: The CF3 group is a powerful electron-withdrawing substituent, which alters the electronic properties of the aromatic ring. mdpi.com

Increased Lipophilicity: It significantly increases the lipophilicity of a molecule, which can improve membrane permeability and enhance binding to hydrophobic pockets in a target receptor. mdpi.comresearchgate.net

Bioisosterism: Due to its steric properties, the CF3 group is often used as a bioisostere for a chlorine atom or a methyl group. mdpi.com

In this compound, the combined electron-withdrawing effects of both the bromine and the CF3 group make the aromatic ring electron-deficient. This, along with their steric bulk and lipophilicity, defines a unique interaction profile that can be exploited for potent and selective biological activity.

Development of Predictive SAR Models for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict the activity of new, unsynthesized compounds and to guide further optimization.

The development of such a model would typically involve these steps:

Data Set Compilation: A series of this compound analogs would be synthesized and their biological activity (e.g., IC50 values) measured under uniform conditions.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, including:

Electronic Properties: Hammett constants (σ), atomic charges, and dipole moments, which are heavily influenced by the bromo and trifluoromethyl groups.

Hydrophobic Properties: The partition coefficient (logP) or distribution coefficient (logD).

Steric Properties: Molar refractivity (MR), van der Waals volume, and specific steric parameters.

Topological and Geometrical Properties: Molecular shape indices and bond lengths/angles.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation that relates a combination of the most relevant descriptors to the observed biological activity. nih.gov

Validation: The predictive power of the QSAR model would be rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model training).

For cinnamic acid derivatives, QSAR studies have often found that electronic and geometrical properties are key predictors of activity. A predictive model for this compound analogs would likely identify descriptors related to the unique electronic and steric features of the halogen and CF3 substituents as being critical for activity.

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to the this compound Scaffold

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. nih.govcapes.gov.br A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. youtube.com

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. The key features would likely include:

An Aromatic Ring (AR): The substituted phenyl ring.

A Hydrogen Bond Acceptor (HBA) / Negative Ionizable (NI): The carboxylate group, which is crucial for interacting with positively charged or hydrogen-donating residues in a binding pocket.

A Hydrophobic Feature (HY): The trifluoromethyl group, which can fit into a hydrophobic pocket.

A Halogen Bond Donor (HBD): The bromine atom, capable of forming a specific halogen bond.

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.gov The goal is to identify new and structurally diverse molecules that match the pharmacophore and are therefore likely to be active at the same biological target. This approach allows for scaffold hopping—finding new core structures that maintain the critical pharmacophoric features—and can accelerate the discovery of novel lead compounds. youtube.com The model also provides a rational basis for designing new analogs, ensuring that any modifications retain or enhance the key interactions defined by the pharmacophore.

Future Research Directions and Translational Perspectives for 2 Bromo 5 Trifluoromethyl Cinnamic Acid

Exploration of Novel Biological Targets through High-Throughput Screening Methodologies

High-throughput screening (HTS) represents a critical approach for identifying novel biological targets for 2-Bromo-5-(trifluoromethyl)cinnamic acid. This methodology allows for the rapid assessment of the compound against a vast array of cellular and molecular targets. A crystallographic fragment screen has previously identified cinnamic acid derivatives as starting points for the development of inhibitors for protein kinase Pim-1, a potential target in cancer therapy. iucr.orgnih.gov This suggests that HTS assays could be employed to screen this compound against a panel of kinases and other enzymes implicated in disease pathogenesis.

Furthermore, machine learning- and structure-based virtual screening have been utilized to identify cinnamic acid derivatives as potential inhibitors of enzymes such as Leishmania major DHFR-TS. nih.govresearchgate.net Such computational HTS approaches could be applied to this compound to predict its binding affinity to a wide range of protein targets, thereby prioritizing experimental validation. The primary objective of these screening efforts would be to move beyond the known activities of cinnamic acids and uncover unique therapeutic applications for this specific bromo- and trifluoromethyl-substituted analog.

A systematic HTS campaign could involve:

Biochemical assays: Screening against panels of purified enzymes, such as kinases, proteases, and phosphatases.

Cell-based assays: Assessing the compound's effect on various cellular phenotypes, including cell proliferation, apoptosis, and inflammation, across a diverse range of cell lines.

Phenotypic screening: Utilizing high-content imaging to identify subtle morphological changes in cells treated with the compound, which can provide clues to its mechanism of action.

The data generated from these HTS initiatives will be instrumental in building a comprehensive biological profile for this compound and identifying the most promising therapeutic avenues for further investigation.

Investigation of Synergistic Effects with Established Agents in Preclinical Cellular Models

A significant area of future research is the investigation of potential synergistic interactions between this compound and established therapeutic agents. The rationale for this approach is that combination therapies can often achieve greater efficacy, reduce the required dosage of individual drugs, and overcome drug resistance. For instance, some cinnamic acid derivatives have been shown to enhance the activity of anti-tuberculosis drugs. nih.gov

Preclinical cellular models will be central to these investigations. A variety of cancer cell lines, as well as bacterial and fungal strains, can be used to assess the synergistic potential of this compound with a range of existing drugs.

Key experimental approaches would include:

Checkerboard assays: To systematically evaluate the combined effects of this compound and another agent across a range of concentrations.

Combination Index (CI) analysis: To quantitatively determine whether the observed interaction is synergistic, additive, or antagonistic.

Mechanism-of-action studies: To elucidate the molecular basis for any observed synergy, which could involve complementary modes of action or the modulation of drug resistance pathways.

The halogenated nature of this compound, with both bromine and a trifluoromethyl group, may confer unique properties that could lead to novel synergistic interactions. jocpr.com Identifying such synergies would significantly enhance the translational potential of this compound.

Application of Advanced Computational Modeling for Rational Design of Optimized Analogs

Advanced computational modeling techniques offer a powerful tool for the rational design of optimized analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. scielo.br Building on the data from HTS and initial biological assays, computational methods can be used to explore the structure-activity relationships (SAR) of this compound.

Molecular docking studies can be employed to predict the binding mode of this compound and its analogs within the active site of identified biological targets. biointerfaceresearch.comresearchgate.netmdpi.com This information can guide the design of new derivatives with enhanced binding affinity. For example, computational studies on other cinnamic acid derivatives have been used to identify potential biological targets related to cell growth and apoptosis in cancer cells. scielo.brresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the chemical structure of a series of analogs with their biological activity. consensus.app These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.

The process of rational drug design would involve a continuous feedback loop between computational modeling and experimental validation. This iterative approach would facilitate the efficient optimization of this compound into a lead compound for preclinical development.

Development of Advanced In Vitro Delivery Systems for Enhanced Cellular Uptake and Efficacy Studies

A common challenge with cinnamic acid derivatives is their often-poor water solubility and limited bioavailability, which can hinder their therapeutic efficacy. nih.gov The development of advanced in vitro delivery systems for this compound is therefore a crucial area for future research.

Nanoformulation strategies, such as encapsulation in nanoparticles, liposomes, or micelles, can significantly improve the solubility and stability of hydrophobic compounds. nih.gov These nanocarriers can also be engineered to enhance cellular uptake and provide targeted delivery to specific cells or tissues.

Initial in vitro studies would focus on:

Formulation development: Preparing and characterizing different nanoformulations of this compound.

Cellular uptake studies: Quantifying the uptake of the encapsulated compound into target cells compared to the free compound.

In vitro efficacy studies: Comparing the biological activity of the nanoformulated compound with that of the free compound in relevant cellular assays.

Successful development of an effective in vitro delivery system would not only enhance the apparent efficacy of this compound in preclinical models but also lay the groundwork for future in vivo studies and potential clinical translation.

Identification of Remaining Knowledge Gaps and Opportunities for Fundamental Research on this compound

Despite the potential outlined in the preceding sections, there are significant knowledge gaps regarding the fundamental properties of this compound. Addressing these gaps through fundamental research will be essential for realizing its therapeutic potential.

The most immediate knowledge gap is the lack of comprehensive data on its biological activity. A broad-based screening of its effects on various cell types and against a range of biological targets is a critical first step. The nature and position of substituent groups on the cinnamic acid scaffold are known to significantly influence biological activity, making it imperative to characterize the specific properties of this dual-substituted derivative. nih.gov

Further fundamental research should focus on:

Mechanism of action: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

Structure-activity relationship (SAR) studies: Synthesizing and testing a series of related analogs to understand how modifications to the chemical structure impact its activity.

Pharmacokinetic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in vitro.

The current lack of specific research on this compound presents a significant opportunity for novel discoveries. Fundamental research in these areas will provide the necessary foundation for more targeted and translational studies in the future.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | Not available |

| Molecular Formula | C10H6BrF3O2 |

| Molecular Weight | 295.05 g/mol |

| Appearance | White to off-white solid |

| Purity | min. 98% |

| Melting Point | 188-192°C |

Note: Data for a structurally similar compound, 2-Bromo-5-fluorocinnamic acid, is CAS Number 202865-70-1. strem.com

Q & A

Q. What are the standard synthetic routes for 2-bromo-5-(trifluoromethyl)cinnamic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between 2-bromo-5-(trifluoromethyl)benzaldehyde and malonic acid, catalyzed by a base (e.g., sodium ethoxide or potassium carbonate) in ethanol or methanol under reflux . Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance yield compared to ethanol .

- Temperature control : Reflux at 80–100°C ensures complete decarboxylation.

- Catalyst screening : Piperidine or ammonium acetate can improve reaction efficiency .

Table 1 : Comparative Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Sodium ethoxide | Ethanol | 80 | 65–70 |

| Piperidine | DMF | 100 | 75–80 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H NMR to confirm vinyl proton (δ 6.5–7.5 ppm) and aromatic substituents; F NMR for trifluoromethyl group (δ -60 to -65 ppm) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry : High-resolution MS to verify molecular ion peak (CHBrFO, m/z 299.95) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

- Methodological Answer :

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Time-kill kinetics : Compare with 2-chloro analogs to assess substituent effects on activity .

- Cytotoxicity screening : MTT assay on mammalian cell lines (e.g., HEK-293) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., high in vitro efficacy but low in vivo performance)?

- Methodological Answer : Contradictions may arise from:

- Poor pharmacokinetics : Measure plasma stability (e.g., half-life in murine models) and solubility (shake-flask method) .

- Metabolic degradation : Use LC-MS to identify metabolites in liver microsomes .

- Structural analogs : Synthesize derivatives (e.g., methyl esters) to improve bioavailability .

Q. What strategies enhance regioselectivity in electrophilic substitutions on the cinnamic acid backbone?

- Methodological Answer : The bromine and trifluoromethyl groups influence reactivity:

- Computational modeling : DFT calculations (e.g., Gaussian 09) to map electron density and predict sites for nitration or sulfonation .

- Directed ortho-metalation : Use lithium bases to direct substitutions away from electron-deficient positions .

Table 2 : Substituent Effects on Reactivity

| Position | Substituent | Electronic Effect | Reactivity Trend |

|---|---|---|---|

| 2 | Br | Moderate −I | Deactivates |

| 5 | CF | Strong −I | Highly deactivates |

Q. How can computational methods guide the design of derivatives with improved target binding?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to screen derivatives against enzymes (e.g., cyclooxygenase-2) .

- QSAR modeling : Correlate substituent descriptors (Hammett σ, molar refractivity) with IC values .

- MD simulations : Analyze ligand-protein stability (GROMACS) over 100 ns to refine binding poses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 65% vs. 80%)?

- Methodological Answer :

- Reproducibility checks : Validate purity of starting materials (HPLC) and moisture control (Karl Fischer titration) .

- Reaction monitoring : Use in-situ FTIR to track aldehyde consumption and intermediate formation .

- Statistical DOE : Apply Taguchi methods to optimize variables (catalyst loading, solvent ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.